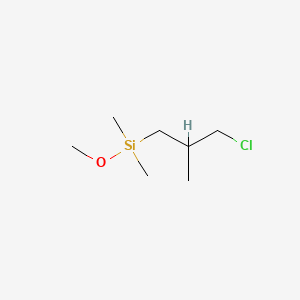
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a type of organosilicon compound . It is also known by other names such as 3-Chloropropyl Dimethyl Methoxysilane . The CAS number for this compound is 18244-08-1.
Synthesis Analysis
The synthesis of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane can be achieved by reacting 3-chloropropyl methyl ether with dimethylsiloxane under alkaline conditions .Molecular Structure Analysis
The molecular structure of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane consists of a silicon atom bonded to two methyl groups, a chlorine atom, and a hydrogen atom . The molecule contains a total of 30 atoms, including 19 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom .Chemical Reactions Analysis
One known reaction of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is with azide ion (N3-) in aqueous ethanol, which gives (S)-(3-azido-2-methylpropyl) methyl ether .Aplicaciones Científicas De Investigación
Chromatographic Separation
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane: is utilized in chromatographic processes to separate chemical mixtures. Its unique properties allow for the separation of complex mixtures by reverse phase (RP) high-performance liquid chromatography (HPLC). The compound’s non-polar characteristics enable it to interact with various substances, making it an essential component in the analysis of pharmaceuticals and biochemical compounds .
Safety and Hazards
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a hazardous substance. It is flammable and can cause irritation to the eyes, respiratory system, and skin . During use, it is recommended to wear protective gloves, goggles, and a face mask. Good ventilation is necessary, and it should be kept away from fire and high temperatures .
Mecanismo De Acción
Target of Action
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is an organosilicon compound . The primary targets of this compound are organic materials, particularly polymers . It interacts with these materials to modify their properties and improve their performance .
Mode of Action
This compound acts as a grafting agent . It forms covalent bonds with the polymer chains, thereby modifying the polymer’s surface properties . This interaction results in improved adhesion and durability of the polymer .
Biochemical Pathways
It is known that the compound can alter the physical and chemical properties of polymers . This can have downstream effects on the performance of the polymer in various applications.
Pharmacokinetics
It is known that the compound has a boiling point of 182°c and a density of 095 g/cm3 . These properties can influence its behavior in the environment and its interactions with other substances.
Result of Action
The primary result of the action of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is the modification of polymers . By acting as a grafting agent, it can improve the adhesion, durability, and chemical resistance of polymers . This can enhance the performance of the polymer in various applications, such as in coatings .
Action Environment
The action of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane can be influenced by various environmental factors. For example, the compound reacts slowly with moisture/water . Therefore, the presence of water can affect its reactivity and the effectiveness of its action. Additionally, the compound should be kept away from sources of ignition, as it has a flash point of 52°C .
Propiedades
IUPAC Name |
(3-chloro-2-methylpropyl)-methoxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-7(5-8)6-10(3,4)9-2/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFZYFOFQNBVIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C)(C)OC)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697736 |
Source


|
| Record name | (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane | |
CAS RN |
18244-08-1 |
Source


|
| Record name | (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

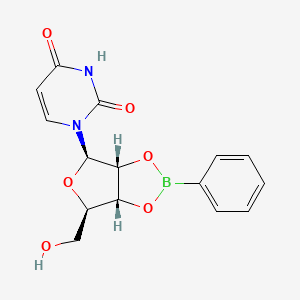
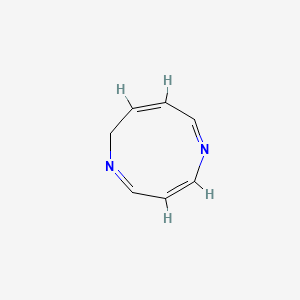
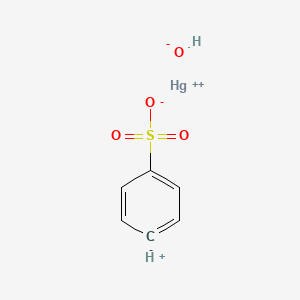
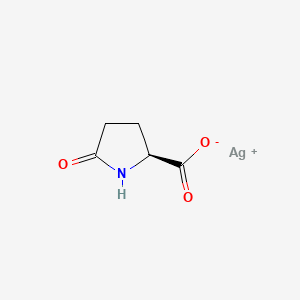
![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)


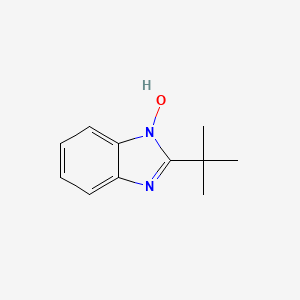
![Thieno[2,3-d]pyridazine dihydrochloride](/img/structure/B578890.png)
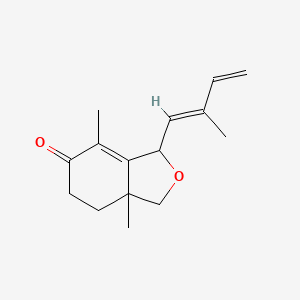
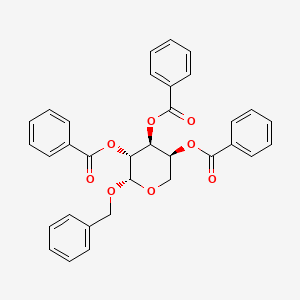
![ACETYLCHOLINE IODIDE, [ACETYL-1-14C]](/img/no-structure.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea](/img/structure/B578894.png)
![Methylsilanediol bis[phosphoric acid (2-ethylhexyl)] ester](/img/structure/B578896.png)